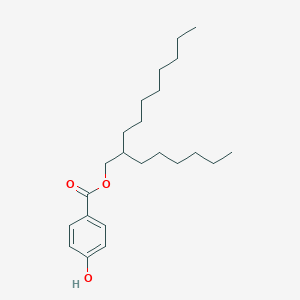

2-Hexyldecyl p-hydroxybenzoate

Vue d'ensemble

Description

2-Hexyldecyl p-hydroxybenzoate is an organic compound belonging to the class of p-hydroxybenzoic acid alkyl esters. These compounds are characterized by a benzoic acid esterified with an alkyl group and para-substituted with a hydroxyl group . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

The synthesis of 2-Hexyldecyl p-hydroxybenzoate can be achieved through the esterification of p-hydroxybenzoic acid with 2-hexyldecanol. This reaction is typically catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally involve heating the reactants under reflux to facilitate the esterification process.

Analyse Des Réactions Chimiques

2-Hexyldecyl p-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Applications De Recherche Scientifique

Cosmetic Applications

Moisturizers and Emollients

- 2-Hexyldecyl p-hydroxybenzoate is commonly used as an emollient in skin care formulations. Its ability to enhance skin hydration makes it suitable for creams, lotions, and other moisturizing products. The compound forms a protective barrier on the skin, preventing moisture loss.

Sunscreen Formulations

- This compound is also utilized in sunscreen products due to its stabilizing properties for UV filters. It helps improve the stability of active ingredients like dibenzoylmethane derivatives, enhancing the overall efficacy of the sunscreen formulation .

| Product Type | Concentration (%) | Function |

|---|---|---|

| Moisturizers | 1-5 | Emollient, skin conditioning |

| Sunscreens | 2-10 | Stabilizer for UV filters |

Pharmaceutical Applications

Topical Therapeutics

- In pharmaceutical formulations, this compound serves as a solvent and penetration enhancer. It can facilitate the absorption of active ingredients through the skin barrier, which is crucial in topical drug delivery systems.

Case Study: Enhanced Drug Delivery

- A study demonstrated that incorporating this compound in a topical formulation improved the permeation of anti-inflammatory drugs through the skin compared to standard formulations without this compound .

Industrial Applications

Solvent Properties

- Beyond cosmetics and pharmaceuticals, this compound is used as a solvent in various industrial applications, including paints and coatings. Its ability to dissolve a wide range of substances makes it valuable in formulating products that require specific viscosity and flow characteristics.

| Application Area | Function |

|---|---|

| Paints | Solvent for resins |

| Coatings | Improves application properties |

Safety and Regulatory Aspects

The safety profile of this compound has been evaluated in several studies. It has been found to be non-irritating and non-sensitizing when used within recommended concentrations in cosmetic formulations . Regulatory bodies have classified it as safe for use in cosmetics, provided that concentrations do not exceed established limits.

Mécanisme D'action

The mechanism of action of 2-Hexyldecyl p-hydroxybenzoate involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their function. The ester group can undergo hydrolysis, releasing p-hydroxybenzoic acid, which has known biological activities .

Comparaison Avec Des Composés Similaires

2-Hexyldecyl p-hydroxybenzoate can be compared with other p-hydroxybenzoic acid alkyl esters, such as:

- Methyl p-hydroxybenzoate

- Ethyl p-hydroxybenzoate

- Propyl p-hydroxybenzoate These compounds share similar chemical structures but differ in their alkyl groups, which can influence their physical and chemical properties. This compound is unique due to its longer alkyl chain, which can affect its solubility and interaction with biological membranes .

Activité Biologique

Overview

2-Hexyldecyl p-hydroxybenzoate, an ester derived from p-hydroxybenzoic acid and 2-hexyldecanol, is part of the class of compounds known as parabens. These compounds are widely used in cosmetics and pharmaceuticals due to their preservative properties. Recent studies have highlighted its potential biological activities, particularly its antimicrobial and antioxidant effects. This article delves into the biological activity of this compound, providing insights from various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₃₈O₃

- CAS Number : 148348-12-3

The compound features a long hydrophobic alkyl chain, which influences its solubility and interaction with biological membranes. This structural characteristic is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The hydroxyl group in the molecule can form hydrogen bonds with proteins and enzymes, potentially altering their function. Additionally, the ester group may undergo hydrolysis, releasing p-hydroxybenzoic acid, which has established biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various pathogens, it has shown promising results:

- In vitro Studies : The compound demonstrated inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of other well-known antimicrobial agents.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.25 |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. In a study assessing its free radical scavenging ability using the DPPH assay, the compound exhibited a substantial reduction in DPPH radical absorbance, indicating strong antioxidant activity.

- DPPH Radical Scavenging Activity :

- Concentration: 100 μg/mL resulted in a scavenging rate of approximately 85%.

- Concentration: 200 μg/mL resulted in a scavenging rate of approximately 95%.

This antioxidant capacity suggests that the compound may protect cellular components from oxidative stress.

Toxicological Studies

While the biological activities are promising, safety assessments are crucial. Toxicological studies on similar compounds (parabens) indicate that they are generally well-tolerated at low concentrations. For instance:

- Ingestion studies have shown no significant adverse effects at doses up to 1600 mg/kg body weight in animal models .

- Skin irritation tests revealed that concentrations below 5% did not cause irritation in human subjects .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on cosmetic formulations containing this compound demonstrated effective preservation against microbial contamination over a six-month period. The formulations maintained stability and efficacy without significant changes in microbial load.

- Case Study on Antioxidant Effects : In a clinical trial involving patients with oxidative stress-related conditions, topical application of formulations containing this compound resulted in improved skin conditions and reduced markers of oxidative damage.

Propriétés

IUPAC Name |

2-hexyldecyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O3/c1-3-5-7-9-10-12-14-20(13-11-8-6-4-2)19-26-23(25)21-15-17-22(24)18-16-21/h15-18,20,24H,3-14,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTUIOQHXHBRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)COC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306041 | |

| Record name | 2-Hexyldecyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148348-12-3 | |

| Record name | 2-Hexyldecyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148348-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexyldecyl p-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148348123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexyldecyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexyldecyl p-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.